Nonatriacontane

Descripción general

Descripción

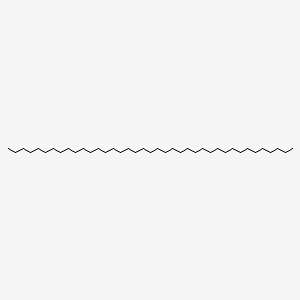

Nonatriacontane is a long-chain hydrocarbon with the molecular formula C₃₉H₈₀ . It is a member of the alkane family, characterized by a straight-chain structure consisting of 39 carbon atoms and 80 hydrogen atoms. This compound is a solid at room temperature and is known for its high melting point and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nonatriacontane can be synthesized through the catalytic hydrogenation of long-chain alkenes or alkynes. The process involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the unsaturated bonds.

Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons. This method involves the use of iron or cobalt catalysts and operates at high temperatures (150-300°C) and pressures (10-40 bar). The resulting mixture of hydrocarbons is then separated and purified to obtain this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced further to form smaller alkanes through cracking processes.

Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of UV light or a radical initiator.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., nickel).

Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed:

Oxidation: Primary alcohols, aldehydes, and carboxylic acids.

Reduction: Smaller alkanes.

Substitution: Haloalkanes (e.g., chlorothis compound, bromothis compound).

Aplicaciones Científicas De Investigación

Chemical Applications

Gas Chromatography Reference Standard

Nonatriacontane is primarily utilized as a reference standard in gas chromatography for analyzing complex hydrocarbon mixtures. Its distinct chain length allows for accurate calibration and identification of other hydrocarbons in samples, enhancing the reliability of chromatographic analyses.

Analytical Techniques

Recent advancements have introduced this compound in developing new peak alignment algorithms like the Distance and Spectrum Correlation Optimization (DISCO) method. This technique improves the accuracy of chromatographic data interpretation by aligning peaks based on spectral similarities, thus facilitating better analysis of complex mixtures .

Biological Applications

Cuticular Hydrocarbons in Insects

this compound plays a significant role in the cuticular hydrocarbons of insects, which are vital for communication and protection. Studies have shown that variations in the composition of these hydrocarbons can influence social behaviors among insect colonies, such as nestmate recognition and aggression .

Cellular Interactions

Research indicates that this compound interacts with biological membranes due to its hydrophobic nature. This interaction can alter membrane fluidity and permeability, potentially affecting cellular functions such as signaling pathways and gene expression. For example, it has been observed to activate polymerase chain reactions, influencing gene expression related to oxidative stress response pathways .

Medical Applications

Antimicrobial Properties

Investigations into this compound's antimicrobial properties have shown promise against various bacterial strains. Its efficacy suggests potential applications in developing new antimicrobial agents or enhancing existing formulations .

Pesticidal Efficacy

In agricultural studies, this compound has demonstrated pesticidal properties against several pests. Laboratory tests indicate its effectiveness as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides.

Industrial Applications

Production of Waxes and Lubricants

this compound is utilized in producing lubricants and waxes due to its thermal stability and low volatility. Its long-chain structure contributes to desirable physical properties, making it suitable for high-performance applications.

Phase Change Materials

In thermal energy storage systems, this compound serves as a phase change material. Its ability to store and release heat efficiently makes it valuable for improving energy efficiency in various industrial processes.

Mecanismo De Acción

Nonatriacontane exerts its effects primarily through its physical properties rather than specific molecular interactions. Its long hydrocarbon chain provides a hydrophobic barrier, making it useful in applications requiring water repellency or lubrication. In biological systems, this compound can interact with cell membranes, affecting their fluidity and permeability .

Comparación Con Compuestos Similares

- Octatriacontane (C₃₈H₇₈)

- Tetracontane (C₄₀H₈₂)

- Pentatriacontane (C₃₅H₇₂)

Comparison: Nonatriacontane is unique due to its specific chain length of 39 carbon atoms, which imparts distinct physical properties such as melting point and stability. Compared to octatriacontane and tetracontane, this compound has a slightly higher melting point and greater stability due to its longer chain length. Its applications in thermal energy storage and as a reference standard in chromatography highlight its uniqueness among similar long-chain alkanes .

Actividad Biológica

Nonatriacontane, a long-chain alkane with the molecular formula , has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and various applications based on recent research findings.

Target of Action

this compound primarily interacts with biological membranes due to its hydrophobic nature. Its effects are largely physical, relying on hydrophobic interactions and van der Waals forces rather than specific biochemical pathways.

Mode of Action

The compound influences the physical properties of biological membranes, affecting their fluidity and permeability. It has been shown to interact with fatty acids and polyesters, which are critical components of cell membranes.

Cellular Effects

Research indicates that this compound can alter cellular functions by affecting signaling pathways and gene expression. For example, it has been observed to activate the polymerase chain reaction (PCR), thereby influencing gene expression.

Metabolic Pathways

this compound is involved in lipid metabolism, interacting with enzymes such as fatty acid synthase and acetyl-CoA carboxylase. This interaction can disrupt normal fatty acid synthesis, leading to various metabolic consequences.

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : Exhibits beneficial effects such as antimicrobial activity and modulation of cell membrane properties.

- High Doses : Can lead to toxicity, including cell membrane disruption and tissue damage.

Study on Gene Expression

A study explored the impact of this compound on gene expression related to oxidative stress response pathways. The results indicated that exposure to this compound could enhance the expression of genes involved in the Nrf2-mediated oxidative stress response, suggesting potential implications for cardiovascular health .

Pesticidal Efficacy

In another study, this compound was evaluated for its pesticidal properties. Laboratory tests demonstrated its efficacy against various pests, indicating potential applications in agricultural biopesticides .

Applications in Scientific Research

This compound has several notable applications:

- Chemistry : Used as a reference standard in gas chromatography for analyzing complex hydrocarbon mixtures.

- Biology : Investigated for its role in insect cuticular hydrocarbons, which are essential for communication and protection.

- Medicine : Studied for potential antimicrobial properties against various bacterial strains.

- Industry : Employed in producing lubricants and waxes and as a phase change material in thermal energy storage systems.

Comparison with Similar Compounds

| Compound | Molecular Formula | Melting Point | Stability |

|---|---|---|---|

| This compound | Higher than octatriacontane | Greater stability due to longer chain length | |

| Octatriacontane | Lower | Less stable | |

| Tetracontane | Higher | Varies |

This compound's unique chain length imparts distinct physical properties compared to other long-chain alkanes, making it particularly valuable in various applications.

Propiedades

IUPAC Name |

nonatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXOSZZZNFRFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H80 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074724 | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7194-86-7 | |

| Record name | N-Nonatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007194867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonatriacontane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NONATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOH3A3X6UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the relationship between the molecular structure of nonatriacontane and its crystal growth pattern?

A1: this compound molecules exist as single units (unimolecular) in solution []. This directly translates to its crystal growth pattern, where it forms crystals with growth steps that are also unimolecular, measuring approximately 45 Å in height []. This contrasts with compounds like stearic acid, which are bimolecular in solution and exhibit bimolecular growth steps []. Notably, even when crystal growth originates from dislocations larger than the individual molecular units, this compound consistently exhibits unimolecular growth steps [].

Q2: Can this compound form solid solutions with branched alkanes of similar chain length?

A2: Research suggests that this compound does not readily form solid solutions with branched alkanes, even when the branched alkane possesses a similar carbon chain length. For instance, experiments with 20-methyl-nonatriacontane (a branched alkane with the same main chain length as this compound) revealed that the two compounds do not mix to form a solid solution []. Instead, they crystallize separately, each maintaining its distinct crystal structure, even when present in mixtures with varying molar fractions [].

Q3: How does this compound contribute to the complexity of natural substances like ozocerite?

A3: this compound, alongside other n-paraffins, is a significant constituent of naturally occurring substances like Carpathian ozocerite []. The presence of varying chain lengths and concentrations of these n-paraffins contributes to the unique physical and chemical properties of ozocerite, making it a complex mixture []. Further research into the individual composition of these n-paraffins within ozocerite can shed light on its diverse applications.

Q4: How can this compound be used in analytical techniques for characterizing complex mixtures?

A4: this compound is often identified and characterized in complex mixtures, such as plant extracts, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy []. Its presence, alongside other identified compounds, helps in understanding the chemical diversity and potential biological activities of these natural extracts [].

Q5: Can this compound be utilized in enhancing the extraction of heavy crude oil?

A5: While not directly involved in the extraction process, this compound serves as a valuable marker in evaluating the effectiveness of heavy crude oil upgrading techniques. For example, in catalytic aquathermolysis using ionic liquids, the disappearance of heavier molecules like this compound, coupled with an increase in lighter hydrocarbons, indicates a successful viscosity reduction and upgrading of the heavy crude oil []. This approach holds significant potential for improving the extraction and processing of heavy crude oil resources [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.